molecular formula C8H15NO3 B15310181 Methyl2-(tert-butylcarbamoyl)acetate

Methyl2-(tert-butylcarbamoyl)acetate

Cat. No.: B15310181
M. Wt: 173.21 g/mol
InChI Key: UMKRPKZIIJYHAB-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butylcarbamoyl)acetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acetic acid and is characterized by the presence of a tert-butylcarbamoyl group attached to the acetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-butylcarbamoyl)acetate can be synthesized through the reaction of tert-butyl isocyanate with methyl acetate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction proceeds as follows:

tert-Butyl isocyanate+Methyl acetateMethyl 2-(tert-butylcarbamoyl)acetate\text{tert-Butyl isocyanate} + \text{Methyl acetate} \rightarrow \text{Methyl 2-(tert-butylcarbamoyl)acetate} tert-Butyl isocyanate+Methyl acetate→Methyl 2-(tert-butylcarbamoyl)acetate

Industrial Production Methods

In industrial settings, the production of methyl 2-(tert-butylcarbamoyl)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butylcarbamoyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-(tert-butylcarbamoyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(tert-butylcarbamoyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(tert-butylamino)acetate
  • Methyl 2-(tert-butylcarbamoyl)propanoate

Uniqueness

Methyl 2-(tert-butylcarbamoyl)acetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis and research .

Biological Activity

Methyl 2-(tert-butylcarbamoyl)acetate is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-(tert-butylcarbamoyl)acetate has the molecular formula C8H15NO3C_8H_{15}NO_3. Its structure features a tert-butyl group attached to a carbamoyl moiety, which contributes to its biological properties. The compound is soluble in organic solvents such as acetone and ethyl acetate, making it suitable for various formulations.

The biological activity of Methyl 2-(tert-butylcarbamoyl)acetate can be attributed to its interaction with specific biochemical pathways. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
  • Cytoprotective Effects : Protecting cells from apoptosis induced by various stressors.

Antioxidant Activity

Studies have shown that Methyl 2-(tert-butylcarbamoyl)acetate can reduce oxidative stress in cellular models. For instance, it was observed that the compound decreases levels of reactive oxygen species (ROS), thereby protecting cellular integrity.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (mg/mL)
Escherichia coli1.56
Staphylococcus aureus3.12
Candida albicans6.25

These findings suggest that Methyl 2-(tert-butylcarbamoyl)acetate could be a potential candidate for developing new antimicrobial agents.

Case Studies

  • Neuroprotective Effects : In a study involving astrocyte cultures treated with amyloid-beta (Aβ) peptides, Methyl 2-(tert-butylcarbamoyl)acetate demonstrated a reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential role in neuroprotection against Alzheimer's disease-related pathology .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of Methyl 2-(tert-butylcarbamoyl)acetate revealed its capacity to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • DNA Binding Studies : Electrophoretic assays have confirmed that the compound exhibits high DNA-binding activity, suggesting potential applications as an anticancer prodrug .

Safety and Toxicity

While Methyl 2-(tert-butylcarbamoyl)acetate shows promising biological activities, safety assessments are crucial. Toxicity studies have indicated low toxicity levels in vitro, but further research is needed to evaluate its safety profile in vivo.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 3-(tert-butylamino)-3-oxopropanoate

InChI

InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)5-7(11)12-4/h5H2,1-4H3,(H,9,10)

InChI Key

UMKRPKZIIJYHAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CC(=O)OC

Origin of Product

United States

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